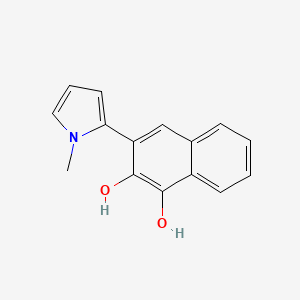
3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol is an organic compound that features a naphthalene ring system substituted with a 1-methyl-1H-pyrrol-2-yl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment to the Naphthalene Ring: The pyrrole ring is then attached to the naphthalene ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyrrole with a halogenated naphthalene compound in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, where the naphthalene ring is treated with a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A structurally similar compound with a different functional group.
2-(1-Methyl-1H-pyrrol-2-yl)ethanol: Another related compound with an alcohol functional group.
Uniqueness
3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol is unique due to the presence of both a pyrrole ring and a naphthalene ring system, along with two hydroxyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
105702-49-6 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(1-methylpyrrol-2-yl)naphthalene-1,2-diol |
InChI |
InChI=1S/C15H13NO2/c1-16-8-4-7-13(16)12-9-10-5-2-3-6-11(10)14(17)15(12)18/h2-9,17-18H,1H3 |
InChI Key |
CAFSAEBOXGIFMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC3=CC=CC=C3C(=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


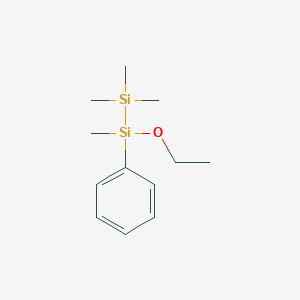


![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)
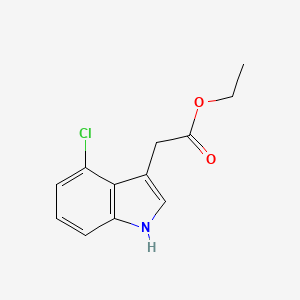
![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)
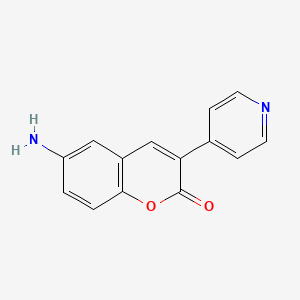

![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)
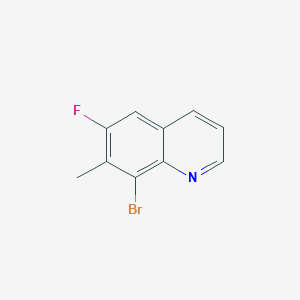
![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)
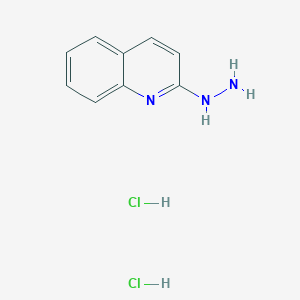
![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)

